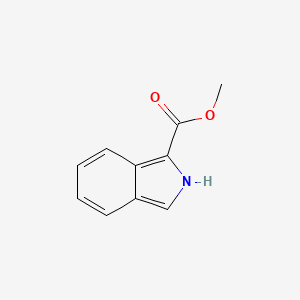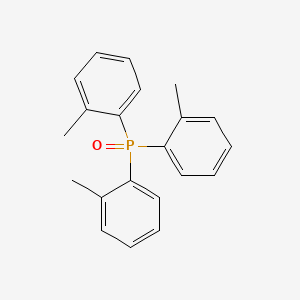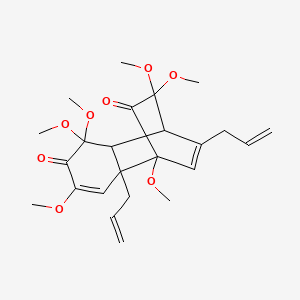
阿萨酮
描述
3,3,5,8,10,10-Hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[62202,7]dodeca-5,11-diene-4,9-dione is a complex organic compound characterized by its unique tricyclic structure and multiple methoxy groups
科学研究应用
3,3,5,8,10,10-Hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Asatone, an active component isolated from Radix et Rhizoma Asari, primarily targets Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . MAPKs are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
Asatone interacts with its targets by activating NF-κB and downregulating p-MAPK pathways, specifically ERK, JNK, and p38 . This interaction results in an anti-inflammatory effect .
Biochemical Pathways
The activation of NF-κB and the downregulation of p-MAPK pathways by Asatone affect the inflammatory response within the body . NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens . MAPKs regulate cellular activities such as gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .
Pharmacokinetics
It is known that asatone is an active component isolated from radix et rhizoma asari . More research is needed to fully understand the pharmacokinetics of Asatone.
Result of Action
The activation of NF-κB and the downregulation of p-MAPK pathways by Asatone result in an anti-inflammatory effect . This can drastically prevent cytotoxicity and concentration-dependently reduce Nitric Oxide (NO) production .
生化分析
Biochemical Properties
Asatone plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in inflammatory pathways. It has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases, which are key regulators of inflammation . By inhibiting these enzymes, Asatone reduces the production of pro-inflammatory cytokines and other inflammatory mediators. Additionally, Asatone interacts with various biomolecules, including reactive oxygen species, to exert its antioxidant effects.
Cellular Effects
Asatone has been observed to influence various types of cells and cellular processes. In immune cells, such as macrophages and neutrophils, Asatone reduces the production of inflammatory cytokines and chemokines, thereby modulating the immune response . In epithelial cells, Asatone enhances the expression of antioxidant enzymes, leading to a reduction in oxidative stress. Furthermore, Asatone has been shown to affect cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases pathways, which play crucial roles in regulating gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Asatone involves its interaction with specific biomolecules and enzymes. Asatone binds to the active sites of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory mediators. Additionally, Asatone has been shown to modulate gene expression by influencing the activity of transcription factors involved in inflammatory and oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Asatone have been studied over various time periods. Asatone has demonstrated stability under different experimental conditions, maintaining its anti-inflammatory and antioxidant properties over time. Long-term studies have shown that Asatone can reduce chronic inflammation and oxidative stress in in vitro and in vivo models . The degradation of Asatone and its metabolites over extended periods has also been observed, which may affect its long-term efficacy.
Dosage Effects in Animal Models
The effects of Asatone vary with different dosages in animal models. At low doses, Asatone has been shown to exert anti-inflammatory and antioxidant effects without causing significant toxicity. At higher doses, Asatone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of Asatone plateau at certain dosages, and further increases in dosage do not result in additional therapeutic benefits.
Metabolic Pathways
Asatone is involved in various metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases, modulating their activity and influencing metabolic flux . Asatone also affects the levels of metabolites involved in these pathways, leading to a reduction in pro-inflammatory cytokines and reactive oxygen species.
Transport and Distribution
Within cells and tissues, Asatone is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of Asatone into cells, where it can exert its effects. Asatone has been shown to accumulate in specific tissues, including the liver and kidneys, where it interacts with target enzymes and proteins . The localization and accumulation of Asatone within these tissues are crucial for its therapeutic effects.
Subcellular Localization
Asatone is localized within specific subcellular compartments, including the cytoplasm and nucleus. It interacts with various biomolecules within these compartments, influencing their activity and function. Post-translational modifications, such as phosphorylation, may also play a role in directing Asatone to specific subcellular locations . The subcellular localization of Asatone is essential for its ability to modulate cellular processes and exert its therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving dienes and dienophiles under specific conditions.
Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Addition of prop-2-enyl groups: This step involves allylation reactions using prop-2-enyl halides and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3,3,5,8,10,10-Hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
相似化合物的比较
Similar Compounds
3’,4’,5,6,7,8-Hexamethoxyflavone: A flavone derivative with similar methoxy groups.
Hexamethoxymethylmelamine: A triazine derivative with multiple methoxy groups.
rel-(7S,8S,7’R,8’R)-3,3’,4,4’,5,5’-hexamethoxy-7.O.7’,8.8’-lignan: A lignan with a similar methoxy pattern.
Uniqueness
3,3,5,8,10,10-Hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione is unique due to its tricyclic structure and the specific arrangement of methoxy and prop-2-enyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-10,13-14,17-18H,1-2,11-12H2,3-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKKBTPYPCCCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2(C(C3C(=CC2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959341 | |
| Record name | 1,5,5,7,9,9-Hexamethoxy-3,8a-di(prop-2-en-1-yl)-1,4a,5,8a-tetrahydro-1,4-ethanonaphthalene-6,10(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38451-63-7 | |
| Record name | ASATONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5,5,7,9,9-Hexamethoxy-3,8a-di(prop-2-en-1-yl)-1,4a,5,8a-tetrahydro-1,4-ethanonaphthalene-6,10(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


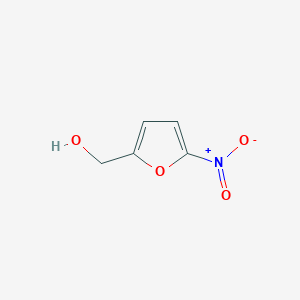
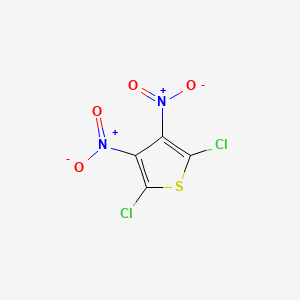
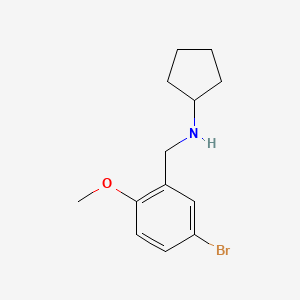

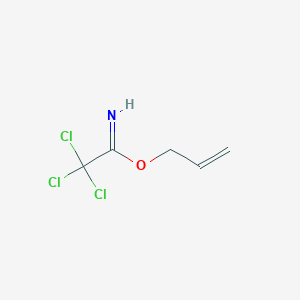
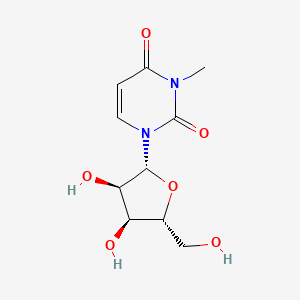
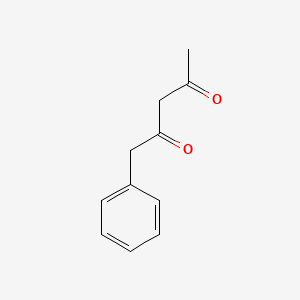
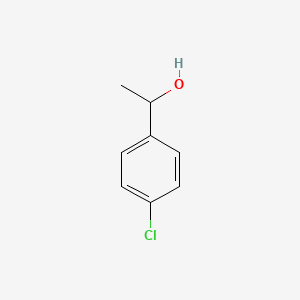
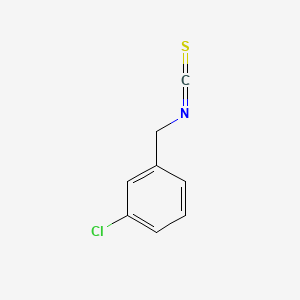
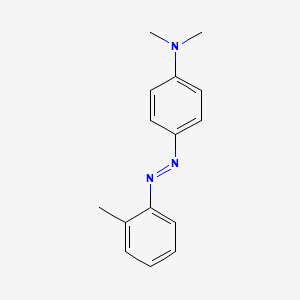
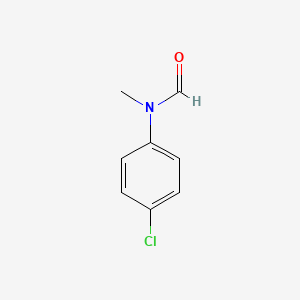
![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)
